molecular formula C16H16N4O4S B11068969 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B11068969
M. Wt: 360.4 g/mol
InChI Key: QMPFJSAXZLDJHU-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of copper or other catalysts to facilitate the click reaction.

    Solvents: Selection of appropriate solvents to ensure the solubility of reactants and products.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted triazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine: Lacks the sulfonyl group.

    1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine: Lacks the sulfonyl group and has a different substitution pattern.

Uniqueness

1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is unique due to the presence of both methoxyphenyl and sulfonyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine

InChI

InChI=1S/C16H16N4O4S/c1-23-12-6-8-14(9-7-12)25(21,22)16-15(17)20(19-18-16)11-4-3-5-13(10-11)24-2/h3-10H,17H2,1-2H3

InChI Key

QMPFJSAXZLDJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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